molecular formula C24H27N5O3 B1673263 K-756 CAS No. 130017-40-2

K-756

カタログ番号: B1673263
CAS番号: 130017-40-2
分子量: 433.5 g/mol
InChIキー: GWXCGEJJQFHPPA-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

準備方法

K-756の合成は、市販の出発物質から始まる複数のステップを含みます。合成経路は通常、縮合、環化、官能基の修飾などの反応シリーズを通じて、重要な中間体の形成を含みます。 反応条件には、通常、有機溶媒、触媒、制御された温度の使用が含まれ、目的の生成物を高純度で得ることができます 。工業生産方法では、これらの実験室手順をスケールアップし、一貫性と効率を確保する必要があります。

化学反応の分析

K-756は、次のものを含むさまざまな化学反応を受けます。

    酸化: this compoundは、特定の条件下で酸化されて酸化誘導体を形成します。

    還元: 還元反応は、this compoundに存在する官能基を変更できます。

    置換: this compoundは、特定の原子または基が他の原子または基に置き換えられる置換反応を受けることができます。これらの反応で一般的に使用される試薬には、過酸化水素などの酸化剤、水素化ホウ素ナトリウムなどの還元剤、置換反応用のさまざまな求核剤が含まれます。

科学研究アプリケーション

This compoundは、幅広い科学研究アプリケーションを持っています。

科学的研究の応用

Scientific Research Applications

1. Colorectal Cancer Treatment

K-756 has shown promise in preclinical studies involving APC-mutant colorectal cancer cell lines. It effectively inhibited cell growth in COLO 320DM and SW403 cells by suppressing the Wnt/β-catenin pathway . Furthermore, in vivo studies demonstrated that oral administration of this compound could inhibit tumor growth in xenograft models, suggesting its potential as a therapeutic agent for colorectal cancer .

2. Synergistic Effects with Other Therapies

Research indicates that this compound may enhance the efficacy of other cancer treatments. For example, when combined with gefitinib, an epidermal growth factor receptor (EGFR) inhibitor, this compound exhibited a synergistic effect on non-small cell lung cancer cells . This suggests that this compound could be integrated into combination therapy regimens to improve patient outcomes.

3. Immunotherapy Enhancement

Recent studies have explored this compound's role in enhancing immunotherapy. The Wnt/β-catenin pathway is known to suppress immune responses by inhibiting dendritic cell activation and reducing T cell infiltration in tumors. By inhibiting this pathway, this compound may improve the effectiveness of immune checkpoint inhibitors (ICIs), potentially leading to better responses in patients undergoing immunotherapy .

Table 1: Inhibitory Activity of this compound on Tankyrase Enzymes

EnzymeIC50 (µM)
TNKS10.031
TNKS20.010

Source: MedChemExpress

Table 2: Efficacy of this compound in Preclinical Models

Study TypeModel TypeResult
In vitroCOLO 320DM cellsSignificant growth inhibition
In vivoXenograft miceTumor growth inhibition observed
Combination therapyNon-small cell lung cancerSynergistic effect with gefitinib

Case Studies

Case Study 1: Colorectal Cancer Xenograft Model
In a study involving APC-mutant colorectal cancer xenografts, mice treated with this compound showed a marked reduction in tumor size compared to control groups. The study highlighted the compound's ability to inhibit tumor growth through modulation of the Wnt/β-catenin pathway .

Case Study 2: Combination Therapy with Immunotherapy
Another investigation assessed the impact of this compound on melanoma models treated with anti-PD-L1 antibodies. Results indicated that this compound enhanced T cell infiltration and improved tumor response rates, suggesting its potential role as an adjunct to immunotherapy .

作用機序

K-756は、タンキラーゼ(TNKS)の誘導ポケットに結合して酵素活性を阻害することにより、その効果を発揮します。この阻害は、Wnt/β-カテニン経路の主要な構成要素であるAxinのポリADPリボシル化を防ぎます。 その結果、Axinが安定化され、β-カテニンの分解とWnt/β-カテニンシグナル伝達の抑制につながります この経路は、細胞増殖、幹細胞の更新、組織の発生に不可欠であるため、this compoundは癌研究において貴重な化合物です .

類似の化合物との比較

This compoundは、タンキラーゼ阻害剤として、その高い選択性と効力で独自です。類似の化合物には、次のものがあります。

類似化合物との比較

K-756 is unique in its high selectivity and potency as a tankyrase inhibitor. Similar compounds include:

生物活性

K-756 is a novel compound recognized as a selective inhibitor of tankyrase (TNKS), an enzyme that plays a critical role in the regulation of the Wnt/β-catenin signaling pathway. This pathway is significant in various cancers, particularly colorectal cancer, where aberrations often arise due to mutations in the adenomatous polyposis coli (APC) gene. The biological activity of this compound has been extensively studied, revealing its potential as a therapeutic agent in cancer treatment.

This compound functions by stabilizing Axin, a key regulatory protein in the Wnt/β-catenin pathway. By inhibiting TNKS, this compound prevents the poly-ADP ribosylation and subsequent degradation of Axin, leading to reduced levels of active β-catenin. This inhibition results in decreased transcription of Wnt target genes, which are often upregulated in cancerous cells.

Key Findings

  • Inhibition of Cell Growth : this compound has shown efficacy in inhibiting the growth of APC-mutant colorectal cancer cell lines such as COLO 320DM and SW403 by targeting the Wnt/β-catenin pathway .
  • Synergistic Effects : In non-small cell lung cancer cells, this compound did not exhibit significant antiproliferative activity on its own; however, when combined with gefitinib (an EGFR inhibitor), it demonstrated a strong synergistic effect .
  • In Vivo Efficacy : Studies involving mouse xenograft models have confirmed that oral administration of this compound effectively inhibits the Wnt/β-catenin pathway, resulting in tumor growth suppression .

Data Table: Biological Activity of this compound

Study Type Cell Line Treatment Outcome
In VitroCOLO 320DMThis compoundInhibition of cell growth
In VitroSW403This compoundInhibition of cell growth
In VitroNon-small cell lungThis compound + GefitinibStrong synergistic effect
In VivoColon cancer xenograftOral this compoundTumor growth inhibition

Case Study 1: Colorectal Cancer

A study conducted on APC-mutant colon cancer cells demonstrated that treatment with this compound resulted in significant stabilization of Axin and decreased β-catenin activity. This was measured using transcriptional reporter assays and cell viability assays, confirming its potential as a targeted therapy for colorectal cancer .

Case Study 2: Lung Cancer Combination Therapy

In another investigation, this compound was tested in combination with gefitinib on non-small cell lung cancer models. The results indicated that while this compound alone had limited effects, its combination with gefitinib led to enhanced antiproliferative effects, suggesting a promising avenue for combination therapies in resistant cancer types .

特性

IUPAC Name

3-[[1-(6,7-dimethoxyquinazolin-4-yl)piperidin-4-yl]methyl]-1,4-dihydroquinazolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N5O3/c1-31-21-11-18-20(12-22(21)32-2)25-15-26-23(18)28-9-7-16(8-10-28)13-29-14-17-5-3-4-6-19(17)27-24(29)30/h3-6,11-12,15-16H,7-10,13-14H2,1-2H3,(H,27,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWXCGEJJQFHPPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C(=NC=N2)N3CCC(CC3)CN4CC5=CC=CC=C5NC4=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401121877
Record name 3-[[1-(6,7-Dimethoxy-4-quinazolinyl)-4-piperidinyl]methyl]-3,4-dihydro-2(1H)-quinazolinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401121877
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

433.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

130017-40-2
Record name 3-[[1-(6,7-Dimethoxy-4-quinazolinyl)-4-piperidinyl]methyl]-3,4-dihydro-2(1H)-quinazolinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=130017-40-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-[[1-(6,7-Dimethoxy-4-quinazolinyl)-4-piperidinyl]methyl]-3,4-dihydro-2(1H)-quinazolinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401121877
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
K-756
Reactant of Route 2
Reactant of Route 2
K-756
Reactant of Route 3
Reactant of Route 3
K-756
Reactant of Route 4
K-756
Reactant of Route 5
Reactant of Route 5
K-756
Reactant of Route 6
Reactant of Route 6
K-756

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。